molecular formula C14H13BrO2 B1281541 4-(Benzyloxy)-2-bromoanisole CAS No. 79352-65-1

4-(Benzyloxy)-2-bromoanisole

Cat. No. B1281541
CAS RN: 79352-65-1
M. Wt: 293.15 g/mol
InChI Key: GXKJUKBATSWDDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(Benzyloxy)-2-bromoanisole” has been reported in the literature. For instance, the synthesis of Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde has been described . The process involves a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Scientific Research Applications

Synthesis of Neurotrophic Compounds

“4-(Benzyloxy)-2-bromoanisole” has been utilized in the synthesis of neurotrophic compounds . These compounds are crucial for the development and function of neurons. For instance, it has been used in the first enantioselective total synthesis of a neurotrophic compound known as (-)-talaumidin .

Intermediate for Bazedoxifene Acetate

This chemical serves as an intermediate in the preparation of Bazedoxifene acetate . Bazedoxifene acetate is a selective estrogen receptor modulator (SERM) used in hormone therapy for postmenopausal women. It plays a significant role in the pharmaceutical industry for developing treatments related to estrogen-receptor-related conditions.

Asymmetric Synthesis

The compound is involved in asymmetric synthesis processes. Asymmetric synthesis is a critical aspect of creating chiral molecules, which are essential in producing pharmaceuticals that are more effective and have fewer side effects.

Catalysis

“4-(Benzyloxy)-2-bromoanisole” is also used in catalysis . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are vital in various industrial and research applications.

Chiral Building Blocks

It acts as a chiral building block in the synthesis of biologically active compounds. Chiral building blocks are fundamental components in the construction of complex molecules used in drugs and other therapeutic agents.

Depigmenting Agent

Another application is its use as a depigmenting agent . Depigmenting agents are used in cosmetic and dermatological treatments to lighten skin and reduce the appearance of blemishes and uneven skin tone.

Dyeing Polyester Fiber

The compound is utilized in the dyeing of polyester fiber . This application is significant in the textile industry, where the compound’s properties help in achieving the desired coloration and fastness on polyester materials.

Rubber Industry

Lastly, “4-(Benzyloxy)-2-bromoanisole” finds its application in the rubber industry . It can be used in the production and processing of rubber, affecting the properties of the final product.

Future Directions

Future research directions for “4-(Benzyloxy)-2-bromoanisole” could include its application in asymmetric synthesis, catalysis, and drug development. Additionally, the potential therapeutic applications of similar compounds, such as Monobenzone, could be explored further .

Mechanism of Action

properties

IUPAC Name

2-bromo-1-methoxy-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKJUKBATSWDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508217
Record name 4-(Benzyloxy)-2-bromo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-bromoanisole

CAS RN

79352-65-1
Record name 4-(Benzyloxy)-2-bromo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxy-2-bromophenol (20 g, 71.6 mmol) in N,N-dimethylformamide (65 ml) was added potassium carbonate (12.4 g, 89.6 mmol) and methyl iodide (12.7 g, 89.6 mmol). The mixture was stirred at room temperature for 18 hours, poured into water (250 ml) and extracted with ethyl acetate (2×100 ml). The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo to give the title compound (20.15 g, 96%), δH (250 MHz, CDCl3) 3.84 (3H, s, ArOCH3), 4.99 (2H, s, OCH2), 6.80-6.94 (2H, m ArH), 7.21 (1H, d, J 2.75Hz, ArH), 7.28-7.43 (5H, m).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
96%

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